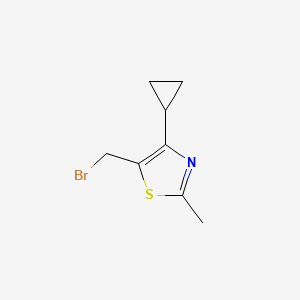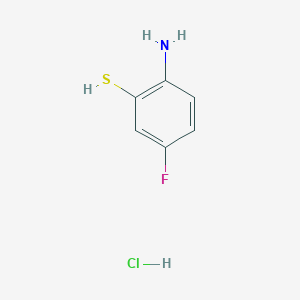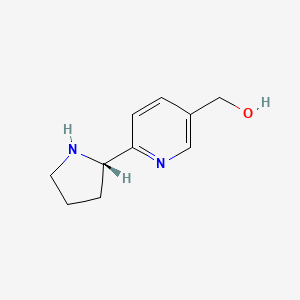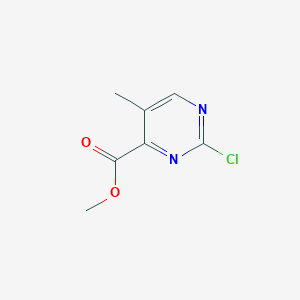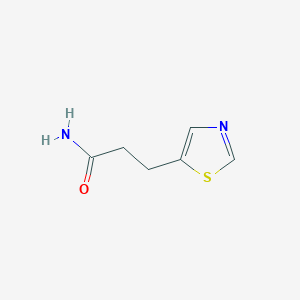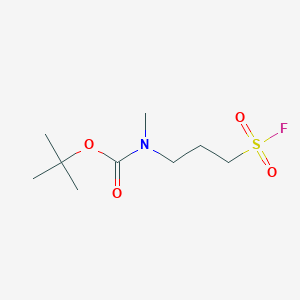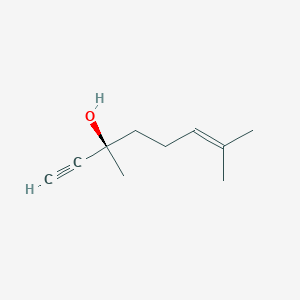
Dehydrolinalool, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrolinalool, (+)-: is a chemical compound with the molecular formula C10H16O . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Dehydrolinalool is known for its pleasant aroma and is used in the fragrance industry. It is also a valuable intermediate in the synthesis of various other chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Attack on Methyl Heptenone: One classic synthesis method involves the nucleophilic attack of the acetylide ion on methyl heptenone to produce dehydrolinalool.
Ethynylation of 2-Methylhept-2-en-6-one: Another method involves the ethynylation of 2-methylhept-2-en-6-one in the presence of an alkali metal base and a substituted amide solvent.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Dehydrolinalool can undergo oxidation reactions to form various oxidized products.
Reduction: Selective hydrogenation of dehydrolinalool can produce linalool.
Substitution: Dehydrolinalool can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for selective hydrogenation.
Substitution: Various alkyl, aryl, or cycloalkyl orthovanadates can be used as catalysts for substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Dehydrolinalool is used as an intermediate in the synthesis of various terpenes and other organic compounds. It is also employed in the study of reaction mechanisms and synthetic methodologies .
Biology: In biological research, dehydrolinalool is used to study the effects of terpenes on cellular processes and to investigate its potential as a bioactive compound .
Medicine: Dehydrolinalool and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: Dehydrolinalool is widely used in the fragrance industry due to its pleasant aroma. It is also used in the production of flavoring agents and as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of dehydrolinalool involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in fragrance, flavor, or therapeutic research .
Comparación Con Compuestos Similares
Linalool: A closely related compound with a similar structure but different functional groups.
Linalool Oxide: Another derivative of linalool with distinct chemical properties and applications.
Myrcene: A terpene with a similar structure but different functional groups and applications.
Uniqueness: Dehydrolinalool is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of other valuable compounds. Its pleasant aroma and versatility in industrial applications further distinguish it from similar compounds .
Propiedades
Número CAS |
68224-83-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(3R)-3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m0/s1 |
Clave InChI |
YWTIDNZYLFTNQQ-JTQLQIEISA-N |
SMILES isomérico |
CC(=CCC[C@](C)(C#C)O)C |
SMILES canónico |
CC(=CCCC(C)(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)

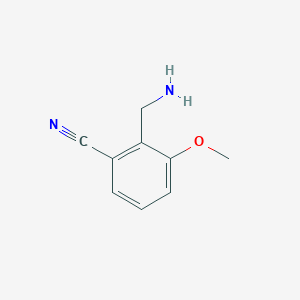

![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
